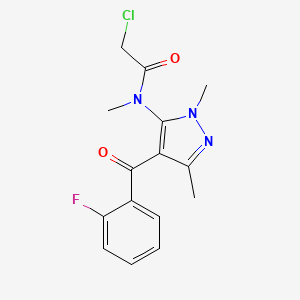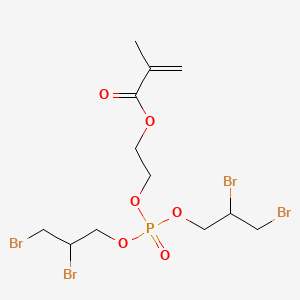
2-Piperazin-1-ylethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazin-1-ylethanol;hydrochloride is a chemical compound that features a piperazine ring substituted with an ethanol group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Piperazin-1-ylethanol;hydrochloride can be synthesized through the reaction of piperazine hexahydrate with ethylene oxide. The process involves dissolving piperazine hexahydrate in water, cooling the solution to 15-20°C, and then passing ethylene oxide through the solution. The reaction mixture is then stirred at 30-35°C for 2 hours, followed by heating to remove excess water .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperazin-1-ylethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
2-Piperazin-1-ylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs, including those used to treat psychiatric disorders and infections.
Industry: The compound is used in the production of surfactants, pesticides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Piperazin-1-ylethanol;hydrochloride involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, the compound can inhibit DNA gyrase, leading to disruption of bacterial cell processes . The piperazine ring can also interact with neurotransmitter receptors, making it useful in the development of psychiatric medications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
Benzothiazole derivatives: These compounds have a benzothiazole ring instead of a piperazine ring and exhibit different biological activities
Uniqueness
2-Piperazin-1-ylethanol;hydrochloride is unique due to its combination of a piperazine ring and an ethanol group, which imparts specific chemical and biological properties. This makes it a versatile compound in various applications, from chemical synthesis to pharmaceutical development.
Propriétés
Numéro CAS |
5712-71-0 |
|---|---|
Formule moléculaire |
C6H15ClN2O |
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
2-piperazin-1-ylethanol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c9-6-5-8-3-1-7-2-4-8;/h7,9H,1-6H2;1H |
Clé InChI |
STDASPDWOPQGAL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















